4-Methylumbelliferyl b-D-glucuronide dihydrate
Overview
Description
4-Methylumbelliferyl b-D-glucuronide dihydrate is a fluorogenic substrate commonly used in biochemical assays. It is particularly known for its application in detecting the activity of beta-glucuronidase, an enzyme encoded by the uidA gene in Escherichia coli. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which exhibits blue fluorescence under UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-glucuronide dihydrate typically involves the glycosylation of 4-methylumbelliferone with a glucuronic acid derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The product is then purified through crystallization or chromatography to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is usually produced in powder or crystalline form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl b-D-glucuronide dihydrate primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .
Common Reagents and Conditions
Reagents: Beta-glucuronidase enzyme
Conditions: Aqueous buffer solutions, typically at pH 6.5 to 7.5, and temperatures ranging from 25°C to 37°C.
Major Products
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is highly fluorescent under UV light .
Scientific Research Applications
4-Methylumbelliferyl b-D-glucuronide dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various enzymatic assays to study enzyme kinetics and inhibition.
Medicine: Utilized in diagnostic assays to detect the presence of Escherichia coli in clinical samples.
Industry: Applied in food safety testing to identify contamination by Escherichia coli.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl b-D-glucuronide dihydrate involves its enzymatic cleavage by beta-glucuronidase. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone. This compound exhibits strong fluorescence under UV light, allowing for easy detection and quantification of beta-glucuronidase activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl beta-D-galactopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
- 4-Methylumbelliferyl alpha-D-galactopyranoside
- 4-Methylumbelliferyl alpha-D-glucopyranoside
Uniqueness
4-Methylumbelliferyl b-D-glucuronide dihydrate is unique due to its specific application in detecting beta-glucuronidase activity. While other similar compounds are used to detect different glycosidases, this compound is particularly valuable in identifying Escherichia coli contamination and studying gene expression in plants .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;dihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.2H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);2*1H2/t11-,12-,13+,14-,16+;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVAYRGWFCRSBR-CMNHCFHDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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